N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea
Overview
Description
Hedgehog Antagonist VII is a small molecule inhibitor that targets the Hedgehog signaling pathway, which is crucial for embryonic development, tissue homeostasis, and stem cell self-renewal. This pathway, when dysregulated, is implicated in various cancers, making Hedgehog Antagonist VII a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hedgehog Antagonist VII involves multiple steps, including the formation of key intermediates through reactions such as alkylation, cyclization, and functional group modifications. The specific synthetic route may vary, but typically involves the use of high-performance liquid chromatography for purification and mass spectrometry for characterization .
Industrial Production Methods: Industrial production of Hedgehog Antagonist VII requires optimization of reaction conditions to ensure high yield and purity. This often involves scaling up the laboratory synthesis process, employing continuous flow reactors, and using advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Hedgehog Antagonist VII undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Hedgehog Antagonist VII has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of cell differentiation, proliferation, and tissue homeostasis.
Medicine: Investigated for its potential in treating cancers such as basal cell carcinoma, medulloblastoma, and other Hedgehog pathway-related malignancies.
Industry: Utilized in the development of targeted therapies and as a lead compound for drug discovery.
Mechanism of Action
Hedgehog Antagonist VII exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway. This binding inhibits the activation of downstream signaling molecules, thereby blocking the transcription of Hedgehog target genes. The inhibition of this pathway prevents the proliferation and survival of cancer cells that rely on Hedgehog signaling for growth .
Comparison with Similar Compounds
Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: Similar to Vismodegib, used for treating advanced basal cell carcinoma.
Cyclopamine: A natural product that inhibits the Hedgehog pathway by binding to the Smoothened receptor
Uniqueness: Hedgehog Antagonist VII is unique due to its specific binding affinity and selectivity for the Smoothened receptor, which may result in fewer off-target effects and improved efficacy in inhibiting the Hedgehog signaling pathway compared to other inhibitors .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF4N4O2/c24-18-10-7-14(11-17(18)23(26,27)28)30-22(34)29-12-20-31-19-4-2-1-3-16(19)21(33)32(20)15-8-5-13(25)6-9-15/h1-11H,12H2,(H2,29,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXUHUPXGFHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432738 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330796-24-2 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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